molecular formula C15H13N3O3S B4983686 N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide

N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide

Katalognummer B4983686
Molekulargewicht: 315.3 g/mol
InChI-Schlüssel: VKHBANSWZNQPDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide, also known as BISA, is a chemical compound that has gained significant attention in the field of scientific research. BISA is a benzimidazole derivative and has been found to have various applications in the field of medicinal chemistry.

Wirkmechanismus

The mechanism of action of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has been found to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has been reported to have neuroprotective effects and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has several advantages for lab experiments. It is easy to synthesize and has good stability. It can be easily modified to obtain analogs with improved activity. However, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide can be toxic at high concentrations, which can limit its use in cell-based assays.

Zukünftige Richtungen

There are several future directions for the research on N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide. One direction is to investigate the structure-activity relationship of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide and its analogs. This can help in the design of more potent and selective inhibitors of COX-2. Another direction is to investigate the potential therapeutic effects of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide in other diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, the development of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide-based drug delivery systems can improve its pharmacokinetic properties and reduce toxicity. Overall, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has great potential for the development of novel therapeutic agents for various diseases.

Synthesemethoden

The synthesis of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide involves the reaction of 4-(1H-benzimidazol-1-ylsulfonyl)aniline with acetic anhydride in the presence of a catalyst. The reaction proceeds under reflux conditions and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has been found to have various applications in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral activities. N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[4-(benzimidazol-1-ylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-11(19)17-12-6-8-13(9-7-12)22(20,21)18-10-16-14-4-2-3-5-15(14)18/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHBANSWZNQPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.